2-Chloroquinolin-7-ol
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Overview
Description
2-Chloroquinolin-7-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its white to off-white solid form and has a boiling point of approximately 342.1°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-7-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-7-ol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form quinolin-7-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, quinolin-7-one, and dihydroquinoline derivatives .
Scientific Research Applications
2-Chloroquinolin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroquinolin-7-ol and its derivatives involves interactions with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium parasites, thereby exerting its antimalarial effects.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-Chloroquinolin-7-ol can be compared with other similar compounds such as:
2-Chloroquinoline: Similar in structure but lacks the hydroxyl group at the 7-position, which affects its reactivity and biological activity.
7-Hydroxyquinoline: Lacks the chlorine atom at the 2-position, resulting in different chemical properties and applications.
2-Chloroquinoline-3-carbaldehyde:
Uniqueness: The presence of both the chlorine atom at the 2-position and the hydroxyl group at the 7-position in this compound makes it a unique compound with distinct chemical reactivity and a broad spectrum of biological activities .
Properties
IUPAC Name |
2-chloroquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDYODLCPEIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375358-19-3 |
Source
|
Record name | 2-chloroquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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